

# Tetroxoprim: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Tetroxoprim** is a synthetic antibacterial agent and a derivative of trimethoprim.[1] It functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[2][3] This inhibition disrupts the production of tetrahydrofolic acid, a precursor required for the synthesis of nucleic acids and some amino acids, ultimately leading to bacteriostasis. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Tetroxoprim**, intended for researchers and professionals in the field of drug development.

### **Chemical Structure and Identification**

**Tetroxoprim**, with the systematic IUPAC name 5-[[3,5-dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]pyrimidine-2,4-diamine, is a complex organic molecule.[4] Its structure is characterized by a diaminopyrimidine ring linked to a substituted benzene ring.



| Identifier        | Value                                                                                                                                       |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 5-[[3,5-dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]pyrimidine-2,4-diamine[4]                                                                |
| CAS Number        | 53808-87-0[4]                                                                                                                               |
| Molecular Formula | C16H22N4O4[4]                                                                                                                               |
| Molecular Weight  | 334.37 g/mol [4]                                                                                                                            |
| SMILES            | COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C<br>2N)N)OC[4]                                                                                             |
| InChI             | InChI=1S/C16H22N4O4/c1-21-4-5-24-14-12(22-<br>2)7-10(8-13(14)23-3)6-11-9-19-16(18)20-<br>15(11)17/h7-9H,4-6H2,1-3H3,(H4,17,18,19,20)<br>[4] |
| InChlKey          | WSWJIZXMAUYHOE-UHFFFAOYSA-N[4]                                                                                                              |

## **Physicochemical Properties**

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.



| Property          | Value                                                                                                                 | Reference       |
|-------------------|-----------------------------------------------------------------------------------------------------------------------|-----------------|
| Melting Point     | 153-156 °C                                                                                                            | [5]             |
| рКа               | pKb: 8.25                                                                                                             | [5]             |
| logP (calculated) | 0.6                                                                                                                   | [4]             |
| Solubility        | Water: 2.65 mg/mL (at 30 °C)<br>Chloroform: 69 mg/mL (at 30 °C) n-Octanol: 1.61 mg/mL (at 30 °C) DMSO: 16.67 mg/mL    | [5] [5] [5] [1] |
| Storage Stability | Store at 4°C, protected from light and under nitrogen. In solvent, stable for 6 months at -80°C and 1 month at -20°C. | [1]             |

# Mechanism of Action: Inhibition of Folate Biosynthesis

**Tetroxoprim**'s antibacterial activity stems from its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[2][3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By blocking this crucial step, **Tetroxoprim** deprives the bacterial cell of these essential metabolites, leading to the cessation of growth and cell division.

The selectivity of **Tetroxoprim** for bacterial DHFR over its mammalian counterpart is a key feature of its therapeutic profile, minimizing host toxicity.





Click to download full resolution via product page

Folate biosynthesis pathway and sites of inhibition.

## **Experimental Protocols**Synthesis of Tetroxoprim

The synthesis of **Tetroxoprim** has been described in the chemical literature and patented. A general synthetic approach involves the condensation of 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde with 3-ethoxypropionitrile, followed by cyclization with guanidine to form the diaminopyrimidine ring.

A detailed, step-by-step protocol based on publicly available patent literature would be included here in a full whitepaper, including reaction conditions, reagents, and purification methods.

## Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of **Tetroxoprim** is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure.

• Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).







- Preparation of **Tetroxoprim** Dilutions: A series of twofold dilutions of **Tetroxoprim** are prepared in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well containing the **Tetroxoprim** dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
- Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
- Determination of MIC: The MIC is the lowest concentration of **Tetroxoprim** that completely inhibits visible growth of the bacterium.





Click to download full resolution via product page

Workflow for MIC determination.

## **Antibacterial Activity**

**Tetroxoprim** exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is often enhanced when used in combination with a sulfonamide,



such as sulfadiazine, which inhibits an earlier step in the folate biosynthesis pathway, leading to a synergistic effect.

Table of In Vitro Antibacterial Activity of **Tetroxoprim**/Sulfadiazine

| Bacterial Species        | MIC Range (μg/mL) |
|--------------------------|-------------------|
| Escherichia coli         | 0.05 - 3.1        |
| Klebsiella pneumoniae    | 0.1 - 6.2         |
| Proteus mirabilis        | 0.2 - 12.5        |
| Staphylococcus aureus    | 0.1 - 3.1         |
| Streptococcus pneumoniae | 0.05 - 1.6        |
| Haemophilus influenzae   | 0.02 - 0.8        |

Note: MIC values can vary depending on the specific strain and testing methodology. The values presented are a general representation from available literature.

### Conclusion

**Tetroxoprim** is a well-characterized dihydrofolate reductase inhibitor with a demonstrated antibacterial profile. Its chemical structure and physicochemical properties are conducive to its biological activity. The synergistic combination with sulfonamides further enhances its therapeutic potential. This technical guide provides a foundational understanding of **Tetroxoprim** for researchers and drug development professionals, highlighting its key attributes and the methodologies used for its evaluation. Further research into its pharmacokinetic properties and clinical efficacy continues to be of interest.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. A comparison of theoretical methods of calculation of partition coefficients for selected drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckindex.rsc.org [merckindex.rsc.org]
- 3. What is the mechanism of Tetroxoprim? [synapse.patsnap.com]
- 4. Tetroxoprim | C16H22N4O4 | CID 65450 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Tetroxoprim: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221704#chemical-structure-and-properties-of-tetroxoprim]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com